2-(Aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-(Aminomethyl)-5,5-dimethylthiazolidine-4-carboxylic acid is an organic compound that belongs to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of an aminomethyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5,5-dimethylthiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminomethyl-2-methylpropane-1,3-diol with thiourea in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound can be achieved through batch or continuous processes. The choice of method depends on the scale of production and the desired purity of the final product. Continuous processes are often preferred for large-scale production due to their efficiency and consistency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5,5-dimethylthiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the aminomethyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
2-(Aminomethyl)-5,5-dimethylthiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5,5-dimethylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiazolidine ring can interact with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-carboxylic acid: Lacks the aminomethyl group, making it less versatile in certain reactions.
2-(Aminomethyl)thiazolidine: Lacks the carboxylic acid group, affecting its solubility and reactivity.
5,5-Dimethylthiazolidine-4-carboxylic acid:
Uniqueness
2-(Aminomethyl)-5,5-dimethylthiazolidine-4-carboxylic acid is unique due to the presence of both the aminomethyl and carboxylic acid groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
64950-14-7 |
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Molecular Formula |
C7H14N2O2S |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
2-(aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C7H14N2O2S/c1-7(2)5(6(10)11)9-4(3-8)12-7/h4-5,9H,3,8H2,1-2H3,(H,10,11) |
InChI Key |
COKGSRJPLUNYIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NC(S1)CN)C(=O)O)C |
Origin of Product |
United States |
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